molecular formula C25H21ClN2O2 B4334770 2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(2,6-dimethylphenyl)-2-oxoacetamide

2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(2,6-dimethylphenyl)-2-oxoacetamide

Cat. No.: B4334770
M. Wt: 416.9 g/mol
InChI Key: GXQBNLCWGBNBSA-UHFFFAOYSA-N
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Description

2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(2,6-dimethylphenyl)-2-oxoacetamide is a synthetic organic compound with a molecular formula of C({25})H({21})ClN({2})O({2}). This compound features a complex structure that includes an indole core, a chlorobenzyl group, and a dimethylphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(2,6-dimethylphenyl)-2-oxoacetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Acylation: The final step involves the acylation of the indole derivative with 2-oxoacetamide, which can be achieved using acyl chlorides or anhydrides in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the oxoacetamide moiety, potentially converting it to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(2,6-dimethylphenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying interactions with biological targets, such as enzymes or receptors.

    Medicine: It may have therapeutic potential, particularly in the development of new drugs targeting specific pathways or diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(2,6-dimethylphenyl)-2-oxoacetamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity. The indole core is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(2,6-dimethylphenyl)-2-oxoacetamide shares structural similarities with other indole derivatives, such as indomethacin and tryptophan derivatives.
  • Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.

    Tryptophan Derivatives: Compounds like serotonin and melatonin, which also feature an indole structure.

Uniqueness

What sets this compound apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the chlorobenzyl and dimethylphenyl groups can influence its interaction with biological targets and its overall pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]-N-(2,6-dimethylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O2/c1-16-8-7-9-17(2)23(16)27-25(30)24(29)20-15-28(22-13-6-4-11-19(20)22)14-18-10-3-5-12-21(18)26/h3-13,15H,14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQBNLCWGBNBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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